
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride
Descripción general
Descripción
“(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride” is a chemical compound with the empirical formula C14H14F2N2 · 2HCl . It is used in various scientific research, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: Cl.Cl.NC@Hc1ccc(F)cc1)c2ccc(F)cc2 . This indicates the presence of two fluorophenyl groups attached to an ethylenediamine core, with two hydrochloride ions for charge balance .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 247-251°C . Its optical activity is [α]22/D -25.0°, c = 1 in H2O .Aplicaciones Científicas De Investigación
Tumor Inhibition Studies
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride has been explored significantly in cancer research, particularly in tumor inhibition. For instance, studies have demonstrated its effectiveness in inhibiting tumors in various cell lines, including human MCF7 breast cancer and P388 leukemia cells. Notably, its enantiomeric complexes have shown strong activity against these tumor models (vom Orde et al., 1990), (Müller et al., 1989), (Reile et al., 1990), (Kapp et al., 2008).
Applications in Fluorogenic Reagents
Research has also explored the use of this compound as a fluorogenic reagent for detecting various substances. It reacts under mild conditions to produce fluorescence, making it a sensitive reagent for detecting catecholamines like norepinephrine, epinephrine, and dopamine (Umegae et al., 1988). Additionally, it has been found effective as a fluorogenic reagent for reducing carbohydrates, including 2-deoxy sugars, amino sugars, and sialic acids, demonstrating its versatility in biochemical analysis (Umegae et al., 1989).
Development of Platinum Complexes
There's a significant body of work focused on developing platinum complexes using this compound. These complexes have been studied for their potential in treating various cancers, with some showing comparable or superior activity to established treatments like cisplatin (Gust et al., 1998), (Schönenberger et al., 1984). This research underlines the compound's potential in developing new cancer therapies.
Studies on Stereoisomeric Complexes
The synthesis and evaluation of stereoisomeric complexes of this compound have been a focus area, exploring their tumor-inhibiting properties and potential in cancer therapy. Such research is crucial for understanding the stereochemistry-related effectiveness of drug compounds (Jennerwein et al., 1989).
Miscellaneous Applications
Beyond these specific fields, (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride has been the subject of various other studies, including its role in synthesizing new polymeric chiral stationary phases for chromatographic applications (Payagala et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQMKZMXREKBI-AXEKQOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726736 | |
| Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride | |
CAS RN |
1052707-11-5 | |
| Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052707-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B1508622.png)
![1-[(1R)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508623.png)

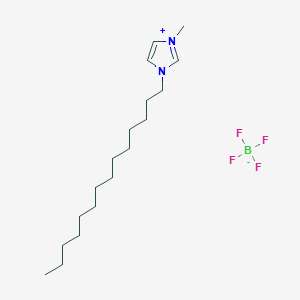
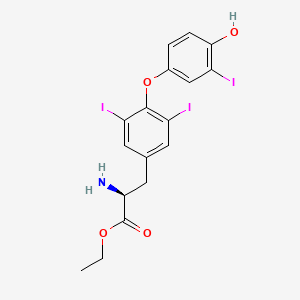
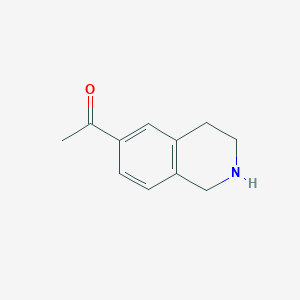
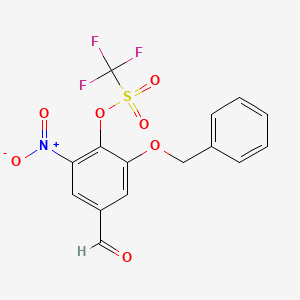
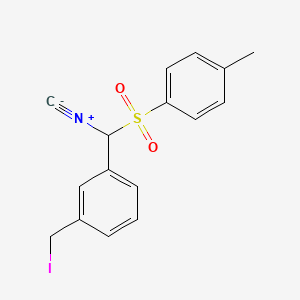

![1-[(1S)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508643.png)
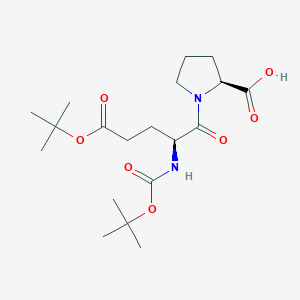
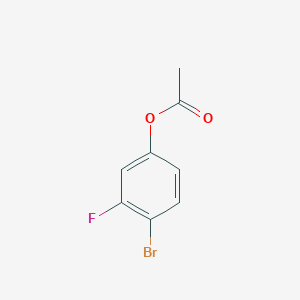
![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)